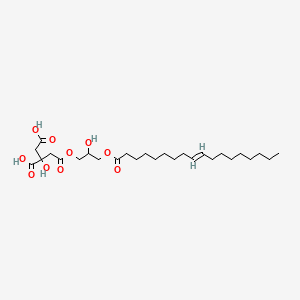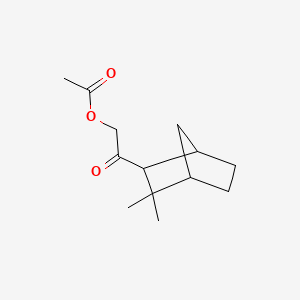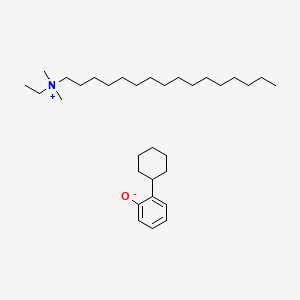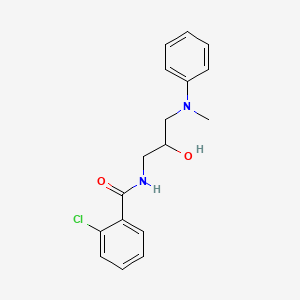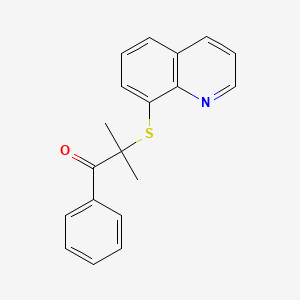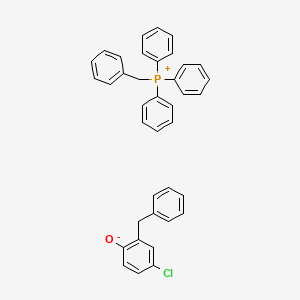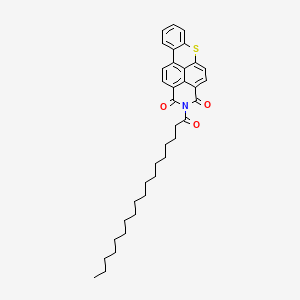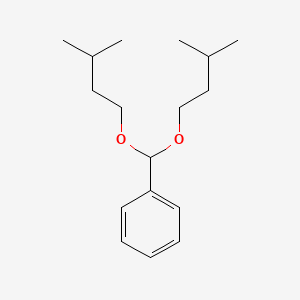
2-Aminoethanol;morpholine;nonanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) is a complex compound formed by the combination of nonanedioic acid, 2-aminoethanol, and morpholine in a 1:1:1 ratio. Nonanedioic acid, also known as azelaic acid, is a dicarboxylic acid with the formula C9H16O4. 2-aminoethanol, also known as ethanolamine, is an organic chemical compound with the formula C2H7NO. Morpholine is a heterocyclic amine with the formula C4H9NO. The combination of these three compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) typically involves the reaction of nonanedioic acid with 2-aminoethanol and morpholine under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent like ethanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) may involve large-scale reactors and continuous flow processes. The reactants are fed into the reactor in precise proportions, and the reaction conditions are carefully monitored and controlled to ensure consistent product quality. The product is then isolated and purified using industrial-scale separation techniques such as distillation, filtration, and crystallization.
化学反応の分析
Types of Reactions
Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield higher oxidation state products such as carboxylic acids, while reduction may yield lower oxidation state products such as alcohols. Substitution reactions may yield a variety of products depending on the substituents involved.
科学的研究の応用
Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between different biomolecules and to study enzyme kinetics.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the treatment of skin conditions such as acne.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) can be compared with other similar compounds, such as:
Nonanedioic acid, compd. with 2-aminoethanol (12): This compound has a different ratio of 2-aminoethanol to nonanedioic acid, resulting in different chemical properties and applications.
Nonanedioic acid, compd. with morpholine (11): This compound lacks the 2-aminoethanol component, leading to different reactivity and applications.
Nonanedioic acid, compd. with 2-aminoethanol and sodium salt (111): This compound includes a sodium salt component, which can affect its solubility and reactivity.
The uniqueness of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) lies in its specific combination of components, which imparts distinct chemical properties and a wide range of applications in various fields.
特性
CAS番号 |
125328-99-6 |
|---|---|
分子式 |
C15H32N2O6 |
分子量 |
336.42 g/mol |
IUPAC名 |
2-aminoethanol;morpholine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H9NO.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-6-4-2-5-1;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);5H,1-4H2;4H,1-3H2 |
InChIキー |
JLXUGRXRNOXALP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1.C(CCCC(=O)O)CCCC(=O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




